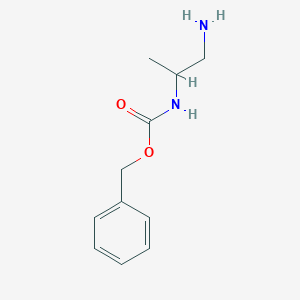

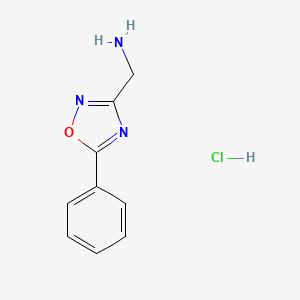

(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

説明

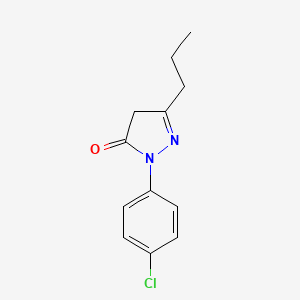

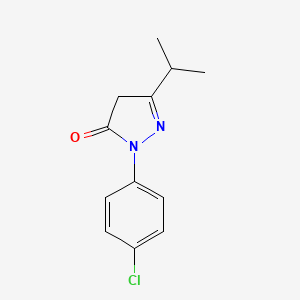

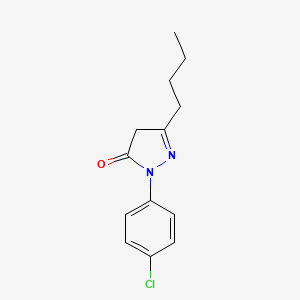

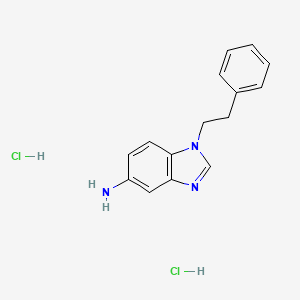

“(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Synthesis Analysis

The synthesis of oxadiazoles involves an efficient one-pot method via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

Oxadiazoles, including “(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride”, are organic compounds that possess a five-membered heterocyclic ring system . The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . They are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules .Chemical Reactions Analysis

The chemical reactions of oxadiazoles can be quite diverse, depending on the electron-withdrawing and donating substituents in the positions of the oxadiazole ring . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .科学的研究の応用

Drug Discovery

1,2,4-Oxadiazole derivatives, including “(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride”, have received considerable attention in the field of drug discovery due to their unique bioisosteric properties and a wide spectrum of biological activities . They are considered a perfect framework for novel drug development .

Anti-Cancer Activity

1,2,4-Oxadiazole derivatives have shown significant anti-cancer activity when evaluated against human cancer cell lines . This suggests that “(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride” could potentially be used in cancer treatment.

Anti-Inflammatory and Analgesic Properties

These compounds also exhibit anti-inflammatory and analgesic properties . This indicates potential applications in the treatment of conditions involving inflammation and pain.

Antimicrobial Activity

1,2,4-Oxadiazole derivatives have demonstrated antimicrobial properties . In particular, some compounds have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which are bacteria that cause serious diseases in rice .

Antiviral Activity

Some derivatives of 1,2,4-oxadiazole have been synthesized and tested for their antiviral entry activities in a SARS-CoV-2 pseudovirus model . This suggests potential applications in the development of antiviral drugs.

Agricultural Applications

1,2,4-Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities . They have been used in the development of efficient and low-risk chemical pesticides .

Drug and Gene Transport Systems

Bola-type scaffolds, which can include 1,2,4-oxadiazole derivatives, have been used in drug and gene transport systems . This suggests potential applications in drug delivery and gene therapy.

Chemical Sensing and Molecular Recognition

Bola-type scaffolds with 1,2,4-oxadiazole derivatives have also been used in chemical sensing and molecular recognition . This indicates potential applications in the development of sensors and molecular recognition systems.

将来の方向性

The future directions for the research and development of oxadiazoles, including “(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride”, are promising. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

作用機序

Target of Action

Oxadiazole derivatives have been known to interact with a variety of biological targets, depending on their specific structure and substituents .

Mode of Action

It’s known that oxadiazole derivatives can form hydrogen bonds with their targets due to the presence of nitrogen and oxygen atoms in the oxadiazole ring . This interaction can lead to changes in the target’s function, but the specific effects depend on the nature of the target.

Biochemical Pathways

Oxadiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

The compound’s molecular weight (21165 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed.

Result of Action

Oxadiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

特性

IUPAC Name |

(5-phenyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.ClH/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7;/h1-5H,6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLJMKMPSWLBDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

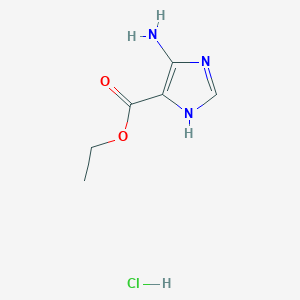

![{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B3087998.png)